molecular formula C17H10Cl2F3N3OS B3141205 3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboximidoate CAS No. 478080-20-5

3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboximidoate

Cat. No.: B3141205
CAS No.: 478080-20-5
M. Wt: 432.2 g/mol
InChI Key: ZHYZJRFRGPDLAV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the phenyl rings, thiadiazole ring, and trifluoromethyl group would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to be electron-withdrawing, which could affect the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the trifluoromethyl group could affect the compound’s polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Characterization

Research on heterocyclic compounds, including those containing thiadiazole, is driven by their potential as lead molecules in agrochemicals and pharmaceuticals. For example, studies have shown that thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles can be synthesized and have displayed a wide spectrum of fungicidal activity, suggesting their potential as fungicide lead compounds (Fan et al., 2010). Similarly, thiourea derivatives with various halogen substituents have demonstrated significant anti-pathogenic activity, particularly against biofilm-forming strains of Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).

Biological Activities

The exploration of thiadiazoles and thiazoles for potential anticancer activities has also been a focus. A study on thiadiazole and thiazole derivatives incorporating a pyrazole moiety reported concentration-dependent cellular growth inhibitory effects against the breast carcinoma cell line MCF-7, highlighting the anticancer potential of these compounds (Gomha et al., 2014). Another investigation into thiazole and 1,3,4-thiadiazole derivatives showed promising anticancer agents against Hepatocellular carcinoma cell line (HepG-2), with some compounds demonstrating significant activity (Gomha et al., 2017).

Antimicrobial Potential

The development of novel antimicrobial agents using thiadiazole compounds is an active area of research. New series of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles bearing a pyrazole moiety have been synthesized and shown to possess potent antimicrobial activities against a range of bacterial and fungal strains, indicating their potential as effective antimicrobial agents (Reddy et al., 2010).

Future Directions

The future research directions for this compound would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied for potential use in pharmaceuticals .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl] N-(2,4-dichlorophenyl)-4-methylthiadiazole-5-carboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3N3OS/c1-9-15(27-25-24-9)16(23-14-6-5-11(18)8-13(14)19)26-12-4-2-3-10(7-12)17(20,21)22/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYZJRFRGPDLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=NC2=C(C=C(C=C2)Cl)Cl)OC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboximidoate
Reactant of Route 2
3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboximidoate
Reactant of Route 3
3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboximidoate
Reactant of Route 4
3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboximidoate
Reactant of Route 5
3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboximidoate
Reactant of Route 6
3-(trifluoromethyl)phenyl N-(2,4-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboximidoate

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